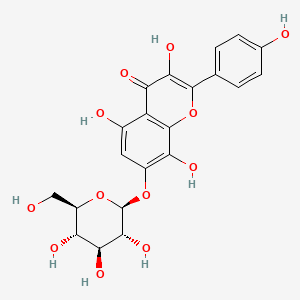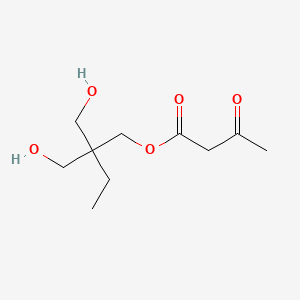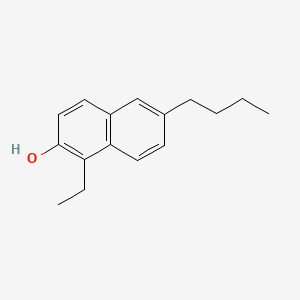
2-Naphthalenol, 6-butyl-1-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenol, 6-butyl-1-ethyl- is an organic compound belonging to the class of naphthalenols It is characterized by a naphthalene ring substituted with a hydroxyl group at the second position, a butyl group at the sixth position, and an ethyl group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 6-butyl-1-ethyl- typically involves multi-step organic reactions. One common method starts with the sulfonation of naphthalene using sulfuric acid to produce naphthalene-2-sulfonic acid. This intermediate is then subjected to alkylation reactions to introduce the butyl and ethyl groups at the desired positions. The final step involves the hydrolysis of the sulfonic acid group to yield the hydroxyl group at the second position.
Industrial Production Methods
Industrial production of 2-Naphthalenol, 6-butyl-1-ethyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenol, 6-butyl-1-ethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthalenols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenol, 6-butyl-1-ethyl- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Naphthalenol, 6-butyl-1-ethyl- involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity to proteins and enzymes. These interactions can modulate cellular processes and biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthalenol: Lacks the butyl and ethyl substituents, making it less hydrophobic and potentially less bioactive.
1-Naphthalenol: The hydroxyl group is at the first position, leading to different chemical reactivity and biological activity.
6-Butyl-2-naphthol: Similar structure but lacks the ethyl group, affecting its overall properties.
Uniqueness
2-Naphthalenol, 6-butyl-1-ethyl- is unique due to the specific positioning of its substituents, which can influence its chemical reactivity, biological activity, and potential applications. The combination of the butyl and ethyl groups with the hydroxyl group on the naphthalene ring provides a distinct set of properties that differentiate it from other naphthalenol derivatives.
Eigenschaften
CAS-Nummer |
17294-93-8 |
|---|---|
Molekularformel |
C16H20O |
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
6-butyl-1-ethylnaphthalen-2-ol |
InChI |
InChI=1S/C16H20O/c1-3-5-6-12-7-9-15-13(11-12)8-10-16(17)14(15)4-2/h7-11,17H,3-6H2,1-2H3 |
InChI-Schlüssel |
GRZRRVVASYGIFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC2=C(C=C1)C(=C(C=C2)O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


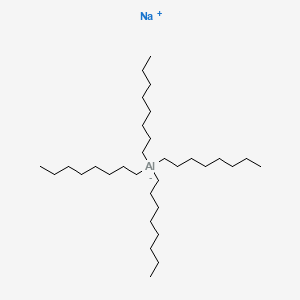
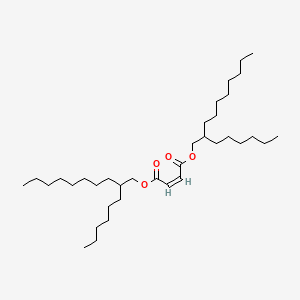
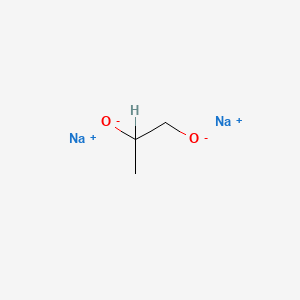
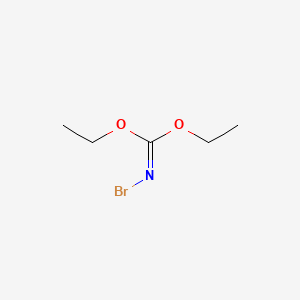
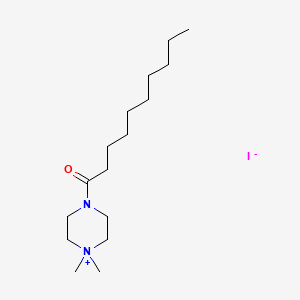
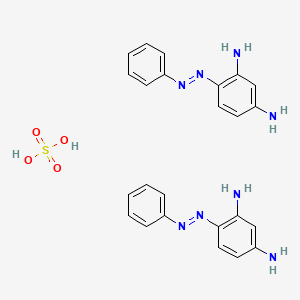
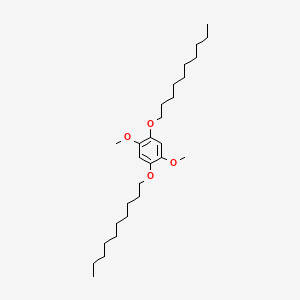

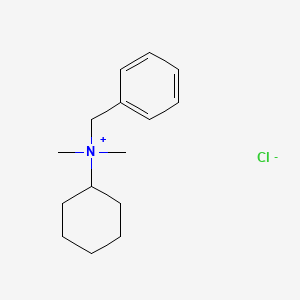
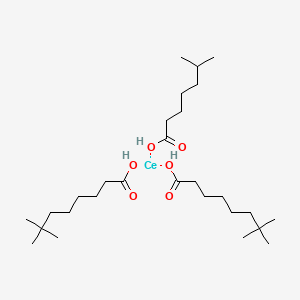
![N-[(1-Methylpropoxy)methyl]acrylamide](/img/structure/B12658031.png)
